An In-depth Technical Guide to the Core Properties of 1,3-Pentadiyne for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Core Properties of 1,3-Pentadiyne for Researchers and Drug Development Professionals
Introduction: 1,3-Pentadiyne (CH₃C≡C-C≡CH) is a conjugated diyne that serves as a versatile and reactive building block in organic synthesis. Its rigid, linear structure and the high electron density of its triple bonds make it a valuable precursor for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of 1,3-pentadiyne, with a focus on its relevance to researchers in drug discovery and development.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of 1,3-pentadiyne are summarized in the tables below. While some experimental data is available, a melting point has not been definitively reported in the literature.
Table 1: Physicochemical Properties of 1,3-Pentadiyne
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ | [1][2] |
| Molecular Weight | 64.09 g/mol | [1][2] |
| CAS Number | 4911-55-1 | [1] |
| Boiling Point | 55 °C (328 K) | [2] |
| Melting Point | Not reported in literature | |
| Density | 0.738 g/mL | [2] |
| Refractive Index | 1.443 | [2] |
| Dipole Moment | 1.21 D | [2] |
Table 2: Spectroscopic Data for 1,3-Pentadiyne
| Spectroscopic Data | Description |
| ¹H NMR | Specific experimental data for 1,3-pentadiyne is not readily available. However, the acetylenic proton (C≡C-H ) is expected to appear in the range of δ 2-3 ppm, and the methyl protons (CH₃) are expected in a similar region. |
| ¹³C NMR | The four sp-hybridized carbons of the diyne system typically resonate in the range of 60-90 ppm.[3][4][5][6][7] The methyl carbon would appear further upfield, typically in the 10-20 ppm range. |
| Infrared (IR) | The terminal alkyne C-H stretch is expected around 3300 cm⁻¹. The C≡C stretching vibrations for the conjugated diyne system would appear in the 2100-2260 cm⁻¹ region. |
| Ionization Energy | 9.40-9.51 eV |
Synthesis and Handling
Detailed Synthesis Protocol
A reliable method for the preparation of 1,3-pentadiyne involves the reaction of methyl iodide with sodium diacetylide, which is generated in situ from 1,4-dichloro-2-butyne (B41282) and sodamide in liquid ammonia (B1221849).
Experimental Protocol: Synthesis of 1,3-Pentadiyne
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet, and a dry ice condenser.
-
Reagents:
-
1,4-dichloro-2-butyne
-
Sodamide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Methyl iodide (CH₃I)
-
Inert gas (e.g., Nitrogen)
-
-
Procedure:
-
Under a nitrogen atmosphere, liquid ammonia is condensed into the reaction flask.
-
Three equivalents of sodamide are added to the liquid ammonia with stirring.
-
One equivalent of 1,4-dichloro-2-butyne is slowly added to the sodamide suspension, leading to the in-situ formation of sodium diacetylide.
-
One equivalent of methyl iodide is then carefully introduced to the reaction mixture.
-
The reaction is allowed to proceed at a low temperature (typically around -40 °C).
-
Upon completion, the ammonia is allowed to evaporate, and the product is extracted with a suitable organic solvent.
-
Purification is achieved through distillation to yield 1,3-pentadiyne.
-
Safety and Handling
1,3-Pentadiyne is a volatile and likely flammable compound. Due to the high reactivity of the terminal alkyne, it may be prone to decomposition or polymerization, especially in the presence of certain metals or upon heating.
-
Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Use non-sparking tools and avoid exposure to heat, sparks, and open flames.[8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable and reactive organic compounds.
Reactivity and Synthetic Applications in Drug Development
The synthetic utility of 1,3-pentadiyne lies in the reactivity of its conjugated diyne system, making it a valuable precursor for various heterocyclic compounds that are of significant interest in drug discovery.
Cycloaddition Reactions for Heterocycle Synthesis
1,3-Diynes are known to participate in various cycloaddition reactions to form five- and six-membered heterocycles. These reactions provide an efficient route to core structures found in many pharmaceuticals.
1. Synthesis of Thiophenes: 1,3-diynes can react with sulfur-donating reagents to yield substituted thiophenes.[9][11][12][13][14][15][16] For instance, the reaction with sodium sulfide (B99878) or other sulfur sources can lead to the formation of a thiophene (B33073) ring.
2. Synthesis of Pyridines: The construction of the pyridine (B92270) nucleus can be achieved through the reaction of diynes with appropriate nitrogen-containing precursors.[11][17][18][19] These methods often involve transition-metal catalysis to facilitate the cycloaddition.
Representative Experimental Protocol: Synthesis of a Substituted Pyridine from a Terminal Alkyne
-
Reaction Setup: A sealable glass vessel is charged with the alkyne, a ketoxime, a rhodium catalyst, and a suitable ligand under an inert atmosphere.[11]
-
Reagents:
-
Terminal alkyne (e.g., 1,3-pentadiyne)
-
α,β-Unsaturated ketoxime
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Phosphite ligand
-
Solvent (e.g., THF)
-
-
Procedure:
-
The reagents are combined in the reaction vessel.
-
The vessel is sealed and heated to the desired temperature (e.g., 100-120 °C) for a specified time.
-
After cooling, the reaction mixture is concentrated and purified by column chromatography to isolate the substituted pyridine product.
-
Relevance to Drug Discovery
The 1,3-diyne moiety itself is found in some natural products with biological activity.[20] More significantly, its role as a synthetic precursor to heterocycles positions it as a valuable tool for medicinal chemists. For example, various kinase inhibitors, a major class of anticancer drugs, feature pyridine or pyrimidine (B1678525) cores. The ability to rapidly construct these core structures from simple building blocks like 1,3-pentadiyne is highly advantageous in the drug development process.
While there are no direct reports of 1,3-pentadiyne modulating a specific signaling pathway, the heterocyclic products derived from it are known to target various pathways implicated in disease. For instance, many pyridine-containing drugs function as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, differentiation, and survival. A generalized representation of a kinase signaling pathway that can be targeted by such compounds is shown below.
Conclusion
1,3-Pentadiyne is a reactive and synthetically valuable molecule. While detailed experimental data on some of its fundamental properties are sparse, its established role as a precursor to medicinally relevant heterocyclic compounds underscores its importance for researchers in drug development. The ability to leverage its reactivity to construct diverse molecular scaffolds provides a powerful tool for the synthesis of novel therapeutic agents. As with any reactive chemical, appropriate safety precautions are essential when handling 1,3-pentadiyne.
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